molecular formula C20H18FN5O2S B2376786 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 922083-06-5

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2376786
CAS No.: 922083-06-5
M. Wt: 411.46
InChI Key: KWQCVPUBSSAQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heterocyclic scaffold known for its role in kinase inhibition and medicinal chemistry applications. Key structural elements include:

  • 2-Fluorobenzyl group: Enhances metabolic stability and influences electronic properties via fluorine’s electronegativity.
  • Ethyl linker: Connects the pyrazolo-pyrimidinone core to the acetamide moiety.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2S/c21-17-6-2-1-4-14(17)12-25-13-23-19-16(20(25)28)11-24-26(19)8-7-22-18(27)10-15-5-3-9-29-15/h1-6,9,11,13H,7-8,10,12H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQCVPUBSSAQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=CS4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure with a pyrazolo[3,4-d]pyrimidine core and various functional groups that contribute to its pharmacological properties. Its molecular formula is C20H18FN5O2SC_{20}H_{18}FN_{5}O_{2}S and it has a molecular weight of 411.5 g/mol.

Chemical Structure

The compound can be represented structurally as follows:

Smiles O=C(Cc1cccs1)NCCn1ncc2c(=O)n(Cc3ccccc3F)cnc21\text{Smiles }O=C(Cc1cccs1)NCCn1ncc2c(=O)n(Cc3ccccc3F)cnc21
PropertyValue
Molecular FormulaC20H18FN5O2S
Molecular Weight411.5 g/mol
CAS Number922083-06-5

Research indicates that compounds similar to this compound may interact with specific enzymes or receptors involved in various disease processes. Key mechanisms of action include:

  • COX Inhibition : The compound has shown potential anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known for its kinase inhibition properties, which are crucial in cancer therapy. This suggests that the compound may have anticancer potential by targeting specific kinases involved in tumor growth and proliferation .
  • sGC Activation : The compound may stimulate soluble guanylate cyclase (sGC), leading to increased levels of cyclic GMP (cGMP), which mediates various physiological effects including vasorelaxation and inhibition of smooth muscle proliferation.

Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory potential of similar compounds through various bioassays:

  • In Vivo Studies : Compounds with similar structures have been tested in carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, showing significant reduction in inflammation comparable to indomethacin, a widely used anti-inflammatory drug .
  • In Vitro Studies : The inhibition of COX enzymes was assessed using human COX enzymatic assays, revealing stronger inhibitory effects on COX-2 compared to COX-1 enzymes for certain derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Anti-inflammatory Activity : A study reported that pyrimidine derivatives exhibited potent anti-inflammatory effects with ED50 values indicating strong efficacy compared to established drugs like indomethacin .
  • Kinase Inhibition : Research into pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as inhibitors of various kinases implicated in cancer pathways, suggesting a promising avenue for anticancer drug development .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential role as chemotherapeutic agents .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryCOX inhibition (IC50 comparable to celecoxib)
Kinase inhibitionPotential anticancer effects
CytotoxicityEffective against cancer cell lines

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. The pyrazolo[3,4-d]pyrimidine core is known for its ability to inhibit specific protein kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Kinase Inhibition

This compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to reduced tumor growth and proliferation, providing a pathway for therapeutic intervention in cancers characterized by dysregulated cell cycles .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. The potential to reduce inflammation could have implications for treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Effects

Emerging evidence indicates that derivatives of this compound may exhibit antimicrobial activity against certain pathogens. This aspect opens avenues for exploring its use in treating infectious diseases .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against human cancer cell lines, implying that structural modifications can enhance their potency. For instance, research has shown that specific modifications can improve binding affinity to target proteins involved in cancer progression .

Docking Studies

Computational docking studies have indicated that this compound can effectively bind to target proteins associated with cancer biology. These findings support the compound's potential as a therapeutic agent by elucidating its interaction mechanisms at the molecular level .

Synthesis and Evaluation

A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives found that structural modifications significantly affected their biological activity. This highlights the importance of chemical structure in drug design and development processes .

In Vivo Studies

Conducting animal studies is necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in vivo.

Mechanistic Studies

Investigating specific molecular targets and pathways affected by the compound will provide deeper insights into its potential therapeutic applications.

Clinical Trials

Initiating clinical trials will be crucial to evaluate safety and efficacy in human subjects, paving the way for potential clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Pyrazolo-Benzothiazin Analogs ()

The compound 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide shares:

  • Fluorobenzyl group : Critical for metabolic stability and electronic modulation.
  • Acetamide side chain : Facilitates hydrogen bonding with biological targets.
  • Core differences: The benzothiazin-dione core replaces pyrazolo-pyrimidinone, altering ring strain and electronic distribution.
Triazolylsulfanyl Acetamide ()

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features:

  • Thiophen-2-yl group : Shared with the target compound, likely contributing to similar hydrophobicity.
  • Triazole core: Introduces a sulfur-nitrogen heterocycle, differing in aromaticity and hydrogen-bonding capacity compared to pyrazolo-pyrimidinone.

Physicochemical and Electronic Properties

Property Target Compound Pyrazolo-Benzothiazin Analog () Triazolylsulfanyl Acetamide ()
Core Structure Pyrazolo[3,4-d]pyrimidinone Pyrazolo[4,3-c]benzothiazin-dione 1,2,4-Triazole
Molecular Weight ~450-500 g/mol (estimated) ~430-470 g/mol (estimated) ~400-450 g/mol (estimated)
LogP (Lipophilicity) Moderate (thiophene + fluorobenzyl) Higher (benzothiazin-dione) Moderate (triazole + thiophene)
Electron-Deficient Regions Pyrimidinone carbonyl, fluorobenzyl Benzothiazin-dione sulfone Triazole ring, sulfanyl group

Key Observations :

  • The fluorobenzyl group universally enhances membrane permeability across analogs.
  • The pyrazolo-pyrimidinone core in the target compound may offer better solubility than the sulfone-containing benzothiazin analog .
  • Thiophene vs. triazole substituents modulate electronic properties, affecting interactions with polar or aromatic binding pockets .

Q & A

Q. What are the key synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core of this compound?

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1H-pyrazole-4-carboxamide derivatives with carbonyl-containing reagents (e.g., urea or thiourea) under acidic or basic conditions . For fluorinated derivatives like this compound, introducing the 2-fluorobenzyl group may require alkylation of the pyrazolo[3,4-d]pyrimidine intermediate using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) . Key steps include:

  • Cyclization : Formation of the pyrimidine ring via thermal or microwave-assisted reactions .
  • Functionalization : Thioacetamide coupling via nucleophilic substitution, often using thiol-containing reagents in polar aprotic solvents (e.g., DMF) .

Q. Which functional groups in this compound are critical for its biological activity, and how are they characterized?

The compound’s bioactivity is attributed to:

  • Fluorinated aromatic systems : The 2-fluorobenzyl group enhances lipophilicity and target binding, confirmed via 19F^{19}\text{F} NMR .
  • Thiophene-acetamide moiety : Contributes to hydrogen bonding and π-π stacking, validated by IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) and X-ray crystallography .
  • Pyrazolo[3,4-d]pyrimidin-4-one core : Acts as a kinase-binding motif, characterized by LC-MS (m/z ~450–470) .

Q. What analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm) .
    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final coupling step (e.g., thioacetamide introduction)?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMSO or DMF) improve solubility of intermediates, while ethanol reduces side reactions .
  • Catalyst screening : Bases like NaH or DBU enhance nucleophilicity of the thiol group .
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal decomposition .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to identify optimal molar ratios and reaction times .

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Approaches include:

  • Variable-temperature NMR : To observe coalescence of split peaks, indicating conformational exchange .
  • 2D NMR (COSY, NOESY) : To assign proton-proton correlations and confirm regiochemistry .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in kinase inhibition assays?

  • Enzymatic assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR or VEGFR2) using ADP-Glo™ kinase assays .
  • Cellular assays :
    • Western blotting to assess downstream phosphorylation (e.g., ERK or Akt) .
    • Apoptosis detection via Annexin V/PI staining in cancer cell lines .
  • Structural studies : Co-crystallization with target kinases to identify binding interactions (e.g., hinge region hydrogen bonds) .

Notes

  • Methodological rigor is prioritized, with emphasis on experimental design and data validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.